(6-(3-Hydroxypyrrolidin-1-yl)pyridin-2-yl)boronic acid
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Overview
Description
(6-(3-Hydroxypyrrolidin-1-yl)pyridin-2-yl)boronic acid is a chemical compound with the molecular formula C9H13BN2O3 It is a boronic acid derivative that features a pyridine ring substituted with a hydroxypyrrolidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(3-Hydroxypyrrolidin-1-yl)pyridin-2-yl)boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the Hydroxypyrrolidine Group: The hydroxypyrrolidine group can be introduced via nucleophilic substitution reactions. For example, a hydroxypyrrolidine derivative can be reacted with a halogenated pyridine compound under basic conditions to form the desired product.
Boronic Acid Formation: The final step involves the introduction of the boronic acid group. This can be achieved through the reaction of the pyridine derivative with a boronic acid reagent, such as boronic acid or a boronate ester, under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(6-(3-Hydroxypyrrolidin-1-yl)pyridin-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Palladium catalysts and bases such as potassium carbonate (K2CO3) are typically used in Suzuki-Miyaura reactions.
Major Products
Oxidation: Formation of a pyridine-2-carboxylic acid derivative.
Reduction: Formation of a piperidine derivative.
Substitution: Formation of various biaryl compounds.
Scientific Research Applications
(6-(3-Hydroxypyrrolidin-1-yl)pyridin-2-yl)boronic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of (6-(3-Hydroxypyrrolidin-1-yl)pyridin-2-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in enzyme inhibition and molecular recognition studies. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (6-(3-Hydroxypyrrolidin-1-yl)pyridin-3-yl)boronic acid
- (6-(3-Hydroxypyrrolidin-1-yl)pyridin-4-yl)boronic acid
- (6-(3-Hydroxypyrrolidin-1-yl)pyrimidin-2-yl)boronic acid
Uniqueness
(6-(3-Hydroxypyrrolidin-1-yl)pyridin-2-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The position of the hydroxypyrrolidine group on the pyridine ring influences the compound’s electronic distribution and steric interactions, making it a valuable compound for targeted applications in research and industry.
Biological Activity
(6-(3-Hydroxypyrrolidin-1-yl)pyridin-2-yl)boronic acid, with the CAS number 1310404-11-5, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring substituted with a hydroxypyrrolidine group, which may influence its reactivity and interaction with biological targets. Understanding its biological activity is crucial for exploring its applications in drug development, particularly in targeting enzymes and receptors.
The molecular formula of this compound is C9H13BN2O3, with a molecular weight of approximately 208.02 g/mol . The compound is characterized by its boron atom, which can form reversible covalent bonds with diols, making it a valuable tool in biological systems for targeting proteins and other biomolecules.
Enzyme Inhibition
Boronic acids are known to act as inhibitors of serine proteases and other enzymes. Research indicates that this compound may exhibit inhibitory effects on specific proteases involved in disease pathways. For instance, studies have shown that similar boronic acid derivatives can effectively inhibit proteasome activity, which is crucial for regulating protein degradation within cells .
Anticancer Properties
Recent investigations into the anticancer properties of boronic acids suggest that this compound could potentially target cancer cell pathways. The compound's ability to interact with biological targets through reversible covalent bonding may allow it to modulate signaling pathways involved in cell proliferation and apoptosis .
Study on Reactivity and Mechanism
In a comparative study involving various pyridinium boronic acids, it was found that this compound exhibited distinct reactivity patterns in acidic conditions compared to its counterparts. This study highlighted the importance of substituents on the pyridine ring in influencing the acidity and reactivity of the boron center, which is critical for enzyme interactions .
Antimicrobial Activity
Another research effort explored the antimicrobial potential of boronic acids, including derivatives similar to this compound. Results indicated promising activity against various bacterial strains, suggesting that this compound could serve as a lead structure for developing new antimicrobial agents .
Data Table: Biological Activities Overview
Properties
IUPAC Name |
[6-(3-hydroxypyrrolidin-1-yl)pyridin-2-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BN2O3/c13-7-4-5-12(6-7)9-3-1-2-8(11-9)10(14)15/h1-3,7,13-15H,4-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWMCUUJYHSXLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)N2CCC(C2)O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671269 |
Source
|
Record name | [6-(3-Hydroxypyrrolidin-1-yl)pyridin-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50671269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310404-11-5 |
Source
|
Record name | [6-(3-Hydroxypyrrolidin-1-yl)pyridin-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50671269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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